molecular formula C10H9N3O B13200646 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde

Cat. No.: B13200646
M. Wt: 187.20 g/mol
InChI Key: QTGOQHWXVHGIOX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is a high-purity chemical intermediate designed for research and further manufacturing. This compound features the 1,2,4-triazolo[4,3-a]pyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities . The aldehyde functional group at the 6-position offers a reactive handle for further synthetic modification, making it a valuable building block for constructing more complex molecules through reactions such as nucleophilic addition or reductive amination. Researchers are exploring related 1,2,4-triazolopyridine derivatives as potential therapeutic agents. For instance, some analogs have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluR2) for central nervous system disorders , while other triazolopyridine and triazolophthalazine compounds have shown promise as potent inhibitors of various bromodomains, such as BRD4, BRD9, and CREBBP, for use in oncology and epigenetics research . The cyclopropyl substituent on the triazole ring can influence the compound's electronic properties and metabolic stability. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde

InChI

InChI=1S/C10H9N3O/c14-6-7-1-4-9-11-12-10(8-2-3-8)13(9)5-7/h1,4-6,8H,2-3H2

InChI Key

QTGOQHWXVHGIOX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C3N2C=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Cyclopropyl-triazolo[4,3-a]pyridine-6-carbaldehyde generally involves:

  • Formation of thetriazolo[4,3-a]pyridine fused ring system via cyclization reactions.
  • Introduction of the cyclopropyl substituent at position 3.
  • Functionalization at position 6 to install the carbaldehyde (formyl) group.

The key step is the oxidative cyclization or cyclocondensation of appropriately substituted hydrazinylpyridines or hydrazones, often under mild conditions.

Oxidative Cyclization Using N-Chlorosuccinimide (NCS)

A highly efficient method for synthesizingtriazolo[4,3-a]pyridine derivatives, including those with substituents at position 3, involves oxidative cyclization using N-chlorosuccinimide (NCS) as the oxidant.

Procedure:

  • Dissolve the appropriate hydrazone precursor (derived from 6-formylpyridine derivatives bearing a cyclopropyl substituent) in dry dimethylformamide (DMF).
  • Cool the solution in an ice bath.
  • Add N-chlorosuccinimide portion-wise (approximately 1.1 equivalents) while maintaining the temperature at 0 °C to control the exothermic reaction.
  • Stir the reaction mixture at 0 °C for about 1 hour.
  • Allow the mixture to warm to room temperature and monitor reaction completion by thin-layer chromatography (TLC).
  • Isolate the product by filtration, washing with petroleum ether, and recrystallization from hot water with triethylamine to afford the pure triazolopyridine aldehyde derivative.

This method yields the fused triazolopyridine ring with high efficiency (>90% yield reported for analogous compounds) and good purity.

Key features:

  • Catalyst-free oxidative cyclization.
  • Mild reaction conditions.
  • Applicable to various substituted hydrazones.

This approach was demonstrated for related compounds such as 3-(pyridin-4-yl)-triazolo[4,3-a]pyridine and its 6-bromo derivative, providing a strong precedent for synthesizing 3-cyclopropyl derivatives.

Cyclization of 2-Hydrazinylpyridines with Chloroethynyl Derivatives

Another synthetic route involves the 5-exo-dig cyclization of 2-hydrazinylpyridines with chloroethynylphosphonates or similar alkynyl derivatives to form the triazolopyridine core.

Procedure:

  • React commercially available 2-hydrazinylpyridine derivatives substituted with cyclopropyl groups with chloroethynyl reagents.
  • Conduct the reaction at elevated temperatures (~60 °C) for extended periods (up to 50 hours).
  • The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the alkyne, followed by ring closure to form the fused triazolopyridine.
  • Subsequent workup and purification yield the desired product.

Notes:

  • Electron-withdrawing groups on the pyridine ring can induce rearrangements (Dimroth-type) leading to isomeric triazolopyridines.
  • This method allows for the introduction of various substituents, including cyclopropyl, at the 3-position.

This approach has been reported for synthesizing methylphosphonylated triazolopyridines but is adaptable for aldehyde derivatives by modifying starting materials.

Formylation at Position 6

The aldehyde group at position 6 can be introduced either by:

  • Starting from a 6-formyl-substituted pyridine hydrazine precursor before cyclization.
  • Post-cyclization functionalization via selective formylation reactions such as Vilsmeier-Haack formylation on the triazolopyridine core.

The first approach is preferred for better regioselectivity and yield.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrazone formation Cyclopropyl-substituted aldehyde + hydrazine Room temp Several hours High Precursor for cyclization
Oxidative cyclization N-Chlorosuccinimide (NCS), DMF 0 °C to RT ~1 hour >90 Mild, catalyst-free, high yield
5-exo-dig cyclization 2-Hydrazinylpyridine + chloroethynylphosphonate 60 °C ~50 hours Moderate May lead to isomer mixtures
Formylation (if post-cyclization) Vilsmeier-Haack reagent or equivalents Variable Variable Variable Less common, regioselectivity issues

Structural Confirmation and Analysis

The synthesized 3-substitutedtriazolo[4,3-a]pyridines, including cyclopropyl derivatives, have been characterized by:

X-ray data show the planar fused ring system with conjugation effects influencing bond lengths, consistent with literature for related compounds.

Chemical Reactions Analysis

Functional Group Reactivity

The aldehyde group (-CHO) at position 6 enables several transformations:

Nucleophilic Addition

  • Imine formation : Reaction with amines to form Schiff bases.

  • Hydride reduction : Aldehyde → alcohol or amine, depending on reagents.

Electrophilic Substitution

  • Cross-coupling reactions : Aldehyde may participate as a carbonyl partner in Suzuki or Stille couplings .

Oxidation/Reduction

  • Oxidation : Limited due to stability of the triazole ring.

  • Reduction : Aldehyde → alcohol (e.g., using NaBH₄).

Cyclization Pathway

In the synthesis of triazolo-pyridine derivatives, condensation of hydrazines with carbonyl compounds proceeds via a stepwise mechanism :

  • Nucleophilic attack by hydrazine on the carbonyl carbon.

  • Tautomerization to form an intermediate hydrazone.

  • Cyclization to form the triazole ring, often under acidic or basic conditions .

Aldehyde Reactivity

The aldehyde group undergoes electrophilic addition due to the polarized carbonyl bond. For example, in Suzuki coupling , the aldehyde may act as a directing group to facilitate cross-coupling with boronic acids .

Analytical and Characterization

Technique Key Findings Citations
NMR spectroscopy Confirms aromatic protons, aldehyde proton (δ ~9–10 ppm)
Mass spectrometry Molecular ion peak at m/z ~203 (M+H⁺)
Purity assessment >95% purity confirmed via ELSD/TLC

Scientific Research Applications

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The aldehyde group can participate in covalent bonding with nucleophilic residues in the target protein, potentially leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Triazolo[4,3-a]pyridine Derivatives

  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde (CAS 1366733-83-6) :

    • Substitutes cyclopropyl with a methyl group, reducing steric bulk.
    • Molecular formula: C₈H₇N₃O; molecular weight: 161.16 .
    • The smaller methyl group may lower binding affinity to hydrophobic enzyme pockets compared to cyclopropyl analogs .
  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid (CAS 1031619-88-1) :

    • Replaces carbaldehyde with a carboxylic acid group.
    • Molecular formula: C₈H₇N₃O₂; molecular weight: 177.16 .
    • The polar carboxylic acid enhances water solubility but may reduce membrane permeability, limiting bioavailability .

Heterocyclic Core Modifications

  • 3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic Acid (CAS 1018151-12-6): Replaces triazolo with isoxazolo, altering electronic properties and hydrogen-bonding capacity. Molecular formula: C₁₂H₁₂N₂O₃; molecular weight: 232.24 .

Stability and Commercial Availability

  • Toxicological Data Gaps: For structurally distinct analogs like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, toxicological profiles remain unstudied, emphasizing the need for caution in handling reactive derivatives .

Biological Activity

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde (CAS No. 668990-81-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3OC_{10}H_{9}N_{3}O. Its structure features a triazole ring fused with a pyridine moiety, which is critical for its biological activity.

PropertyValue
Molecular Weight189.20 g/mol
CAS Number668990-81-6
SMILESC1CC1C2=NN=C3N2C=C(C=C3)C(=O)C
InChIKeyHCOLOOGSKAEQDX-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have indicated that compounds within the triazolo-pyridine class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various pathogens, including bacteria and fungi. A structure-activity relationship study highlighted that modifications at the 6-position of the triazole ring can enhance antimicrobial potency .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that certain derivatives inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases associated with cancer progression .

Case Study:
A study published in the Journal of Medicinal Chemistry reported that triazolo-pyridines exhibited selective inhibition of c-Met kinase activity, which is crucial in cancer metastasis. The compound's structural features were optimized to enhance binding affinity and selectivity .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound inhibits key kinases involved in cell signaling pathways.
  • GABA Modulation : Some derivatives have shown potential as GABA receptor modulators, influencing neurotransmission and providing neuroprotective effects .
  • Antiparasitic Activity : Research indicates that similar compounds have been effective against Cryptosporidium parasites, suggesting potential applications in treating parasitic infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the triazole and pyridine rings significantly affect biological activity. For example:

Substituent PositionModificationsBiological Activity
6Aldehyde vs Carboxylic AcidEnhanced antimicrobial properties
1Cyclopropyl vs PhenylIncreased anticancer activity

Q & A

Q. Table 1: Yield Comparison Across Methods

MethodCatalystSolventTemp. (°C)Yield (%)Reference
Oxidative CyclizationNaOClEthanol2573
I₂-Catalyzed CouplingI₂DMSO8068

How can computational modeling predict the reactivity of triazolopyridine derivatives?

Methodological Answer:

  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Docking Studies: Evaluate binding affinities to biological targets (e.g., kinases) using software like AutoDock .
  • MD Simulations: Assess stability of triazolopyridine-protein complexes over time.

Case Study:
For 3-cyclopropyl derivatives, computational models revealed enhanced π-π stacking with aromatic residues in kinase binding pockets, guiding functionalization at the pyridine ring .

How do functional group modifications impact physicochemical and biological properties?

Methodological Answer:

  • Aldehyde Group (-CHO): Enhances electrophilicity for Schiff base formation, useful in prodrug design.
  • Cyclopropyl Substitution: Increases metabolic stability by reducing cytochrome P450 oxidation.
  • Phosphonate Derivatives: Improve solubility and bioavailability, as seen in methylphosphonylated analogs .

Experimental Validation:

Synthesize derivatives (e.g., carboxylate, sulfonamide).

Measure logP (lipophilicity) and aqueous solubility.

Screen for antimicrobial activity via MIC assays.

Data Contradiction Analysis

Why do discrepancies exist in reported biological activities of triazolopyridine derivatives?

Methodological Answer:
Discrepancies arise from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Purity: Impurities >5% may skew IC₅₀ values.
  • Structural Analogues: Minor changes (e.g., -OCH₃ vs. -CF₃) drastically alter target binding.

Resolution:

  • Standardize assays using WHO guidelines.
  • Validate purity via HPLC (>95%).
  • Use SAR (Structure-Activity Relationship) models to rationalize differences.

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